molecular formula C14H17NO5 B12319068 (2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid

(2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid

Cat. No.: B12319068
M. Wt: 279.29 g/mol
InChI Key: FTYFCFPNHFHPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a piperidine ring substituted with hydroxy and carboxylic acid ester groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester typically involves the esterification of 4-hydroxy-piperidine-1,2-dicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester groups can produce primary alcohols .

Scientific Research Applications

4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
  • 4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-methyl ester
  • 4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-ethyl ester

Uniqueness

4-Hydroxy-piperidine-1,2-dicarboxylic acid 1-benzyl ester is unique due to the presence of the benzyl ester group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYFCFPNHFHPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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